molecular formula C23H24N2O4S B11126464 2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(2-phenylethyl)acetamide

2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(2-phenylethyl)acetamide

Cat. No.: B11126464
M. Wt: 424.5 g/mol
InChI Key: RXDAFIVMEHMGOV-UHFFFAOYSA-N
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Description

2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(2-phenylethyl)acetamide is a complex organic compound that belongs to the class of phenoxy acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(2-phenylethyl)acetamide typically involves the reaction of 1-phenylethylamine with substituted phenols. The process includes several steps:

    Formation of the phenoxy intermediate: This involves the reaction of 2-methyl-4-(phenylsulfamoyl)phenol with an appropriate acylating agent to form the phenoxy intermediate.

    Coupling with 1-phenylethylamine: The phenoxy intermediate is then coupled with 1-phenylethylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of inflammatory pathways and pain receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs: These compounds share a similar phenoxy acetamide structure and have been studied for their anti-inflammatory and analgesic activities.

    Chalcone derivatives: These compounds have a similar core structure and are known for their diverse biological activities.

    Indole and quinoline derivatives: These compounds are structurally related and have been explored for their pharmacological potential.

Uniqueness

2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(2-phenylethyl)acetamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of phenoxy and sulfamoyl groups makes it a versatile compound for various applications in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

2-[2-methyl-4-(phenylsulfamoyl)phenoxy]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C23H24N2O4S/c1-18-16-21(30(27,28)25-20-10-6-3-7-11-20)12-13-22(18)29-17-23(26)24-15-14-19-8-4-2-5-9-19/h2-13,16,25H,14-15,17H2,1H3,(H,24,26)

InChI Key

RXDAFIVMEHMGOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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